methyl 4-({[(phenylcarbamothioyl)amino]carbamoyl}methoxy)benzoate
Description
Methyl 4-({[(phenylcarbamothioyl)amino]carbamoyl}methoxy)benzoate (CAS 1022580-81-9) is a benzoate ester derivative featuring a thiosemicarbazide functional group. Its molecular formula is C₁₇H₁₇N₃O₄S, with a molar mass of 359.4 g/mol . This compound is structurally characterized by a central benzoate ester backbone substituted with a methoxy-linked carbamoyl-thiosemicarbazide chain terminated by a phenyl group. Its primary applications are in synthetic chemistry and pharmaceutical research, though specific biological or industrial uses remain undercharacterized in available literature.
Properties
IUPAC Name |
methyl 4-[2-oxo-2-[2-(phenylcarbamothioyl)hydrazinyl]ethoxy]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c1-23-16(22)12-7-9-14(10-8-12)24-11-15(21)19-20-17(25)18-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,19,21)(H2,18,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPOXBUKRUJAWNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCC(=O)NNC(=S)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[(phenylcarbamothioyl)amino]carbamoyl}methoxy)benzoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-hydroxybenzoic acid with methyl chloroformate to form methyl 4-hydroxybenzoate. This intermediate is then reacted with phenyl isothiocyanate to introduce the phenylcarbamothioyl group. The final step involves the reaction with a suitable amine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[(phenylcarbamothioyl)amino]carbamoyl}methoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Scientific Research Applications
Methyl 4-({[(phenylcarbamothioyl)amino]carbamoyl}methoxy)benzoate is a complex organic compound with a unique structure including a benzoate ester, a phenylcarbamothioyl group, and a methoxy group.
Basic Information
- Product Name: this compound
- CAS: 1022580-81-9
- Molecular Formula: C17H17N3O4S
- Molecular Weight: 359.4
- Synonyms: this compound, METHYL 4-(PHENYLAMINO)-1-(2-ACETOXYBENZOATE)THIOSEMICARBAZIDE, Benzoic acid, 4-[2-oxo-2-[2-[(phenylamino)thioxomethyl]hydrazinyl]ethoxy]-, methyl ester
Scientific Research Applications
This compound has applications in chemistry, biology, medicine, and industry.
- Chemistry It serves as a building block for synthesizing complex molecules and as a reagent in organic reactions.
- Biology The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
- Medicine Research is being done to explore its potential as a therapeutic agent for various diseases.
- Industry It is used in developing new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 4-({[(phenylcarbamothioyl)amino]carbamoyl}methoxy)benzoate involves its interaction with specific molecular targets and pathways. The phenylcarbamothioyl group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs share the benzoate ester core but differ in substituents, influencing their physicochemical properties, stability, and toxicity. Key comparisons are outlined below:
Table 1: Structural and Functional Comparison
Key Observations
Structural Complexity and Functional Groups: The target compound incorporates a thiosemicarbazide group, which distinguishes it from analogs like LS-03205 (thiadiazole ring) and methyl 4-amino-3-[(methylcarbamoyl)methoxy]benzoate (simpler carbamoyl-amino substitution) . The thiadiazole in LS-03205 may enhance thermal stability but introduces acute toxicity risks (Category 4 for oral, dermal, and inhalation exposure) .
Physicochemical Properties: Melting Points: Limited data exist for the target compound, but LS-03205’s analog (compound 4i in ) has a melting point of 217.5–220°C, suggesting higher thermal stability compared to simpler benzoates . Solubility: No solubility data are reported for the target compound, whereas LS-03205’s safety data sheet highlights incompatibility with strong acids/bases, implying polar organic solvent compatibility .
Toxicity and Handling :
- LS-03205 requires stringent safety protocols (respiratory protection, gloves) due to acute toxicity , whereas the target compound’s hazards remain unclassified.
- Both compounds lack environmental hazard data (e.g., biodegradability, aquatic toxicity) .
LS-03205 is explicitly labeled for R&D use only, aligning with its thiadiazole moiety’s role in medicinal chemistry .
Biological Activity
Methyl 4-({[(phenylcarbamothioyl)amino]carbamoyl}methoxy)benzoate, a complex organic compound, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C17H17N3O4S
- Molecular Weight : 359.40 g/mol
- CAS Number : 1022580-81-9
The compound features a benzoate ester, a phenylcarbamothioyl group, and a methoxy group, which contribute to its unique chemical properties and biological activities.
The biological activity of this compound is believed to involve interactions with specific molecular targets:
- Enzyme Inhibition : The phenylcarbamothioyl moiety may inhibit certain enzymes, affecting metabolic pathways.
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against various pathogens.
- Anticancer Potential : Research suggests that the compound may induce apoptosis in cancer cells through modulation of signaling pathways.
Biological Activity Overview
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Inhibits growth of bacteria and fungi | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Enzyme inhibition | Modulates activity of specific enzymes |
Case Studies and Research Findings
-
Antimicrobial Studies :
- A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups, suggesting its potential as a therapeutic agent against infections.
- Anticancer Research :
- Enzyme Interaction Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
